
A Comparative Analysis of Dimethyltrienolone
and Methyltrienolone (R1881) for Research

Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dimethyltrienolone

Cat. No.: B12781556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent synthetic androgens,

Dimethyltrienolone (RU-2420) and Methyltrienolone (Metribolone or R1881). Both compounds

are notable for their high affinity for the androgen receptor (AR) and are valuable tools in

endocrinological and pharmacological research. This document aims to objectively compare

their performance based on available experimental data, offering insights into their respective

properties and applications.

Physicochemical Properties
Dimethyltrienolone and Methyltrienolone are structurally related synthetic anabolic-

androgenic steroids (AAS) derived from nandrolone. The key structural difference lies in the

presence of an additional methyl group at the 7α position in Dimethyltrienolone, which

significantly influences its metabolic stability and binding affinity.[1]
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Property Dimethyltrienolone Methyltrienolone (R1881)

IUPAC Name

(7R,8S,13S,14S,17S)-17-

hydroxy-7,13,17-trimethyl-

1,2,6,7,8,14,15,16-

octahydrocyclopenta[a]phenan

thren-3-one

(8S,13S,14S,17S)-17-Hydroxy-

13,17-dimethyl-

1,2,6,7,8,14,15,16-

octahydrocyclopenta[a]phenan

thren-3-one

Chemical Formula C₂₀H₂₆O₂ C₁₉H₂₄O₂

Molar Mass 298.42 g/mol 284.39 g/mol

Synonyms
RU-2420, 7α,17α-

Dimethyltrenbolone

Metribolone, R1881, 17α-

Methyltrenbolone

Structural Relationship
7α-methyl derivative of

Methyltrienolone

Pharmacodynamics: Receptor Binding and Potency
Both Dimethyltrienolone and Methyltrienolone are extremely potent agonists of the androgen

receptor.[1][2] Their high affinity makes them useful as reference ligands in competitive binding

assays.

Table 2.1: Comparative Receptor Binding Affinity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12781556?utm_src=pdf-body
https://www.benchchem.com/product/b12781556
https://pubmed.ncbi.nlm.nih.gov/6609069/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12781556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand Receptor

Relative
Binding
Affinity (RBA)
%

Dissociation
Constant (Kd)

Reference

Dimethyltrienolon

e

Androgen

Receptor (AR)

~180% (vs.

Testosterone)

Not consistently

reported in

comparative

studies

[1]

Progesterone

Receptor (PR)

High, significant

binding

Not consistently

reported in

comparative

studies

[1]

Methyltrienolone

(R1881)

Androgen

Receptor (AR)

1.5-2.0 fold

higher than DHT
0.56 ± 0.06 nM [3]

Progesterone

Receptor (PR)

High, significant

binding

Not consistently

reported
[4]

Glucocorticoid

Receptor (GR)

Binds with

notable affinity

Not consistently

reported
[5]

Mineralocorticoid

Receptor (MR)

Affinity similar to

aldosterone (acts

as an antagonist)

Not consistently

reported
[6]

Testosterone
Androgen

Receptor (AR)

100%

(Reference)
- [1]

Dihydrotestoster

one (DHT)

Androgen

Receptor (AR)
- 0.72 ± 0.11 nM [3]

Note: The binding affinity data is compiled from various sources and may not be directly

comparable due to differences in experimental conditions. Direct head-to-head comparative

studies are limited.

Table 2.2: Comparative Anabolic and Androgenic Potency
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Compound
Anabolic
Potency

Androgenic
Potency

Method of
Assessment

Reference

Dimethyltrienolon

e

>100 times that

of

methyltestostero

ne

>100 times that

of

methyltestostero

ne

Animal

bioassays (e.g.,

Hershberger

assay in

castrated rats)

[1][7][8]

Methyltrienolone

(R1881)

120 to 300 times

the oral potency

of

methyltestostero

ne

60 to 70 times

the potency of

methyltestostero

ne

Animal

bioassays (e.g.,

Hershberger

assay in

castrated rats)

[2]

Pharmacokinetics and Metabolism
The structural modifications of these synthetic androgens confer significant resistance to

metabolic degradation, enhancing their oral bioavailability and potency.

Dimethyltrienolone: The presence of both a 17α-methyl group and a 7α-methyl group

renders it highly resistant to hepatic metabolism.[1] It is not a substrate for 5α-reductase, the

enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), nor is it

aromatized to estrogens.[7][8] This resistance to metabolism contributes to its extreme

potency and also its significant hepatotoxicity.[1]

Methyltrienolone (R1881): The 17α-methyl group protects the molecule from rapid first-pass

metabolism in the liver, allowing for oral activity.[2] Similar to Dimethyltrienolone, it is not

readily metabolized by 5α-reductase or aromatase.[2] However, its high metabolic stability is

also associated with a high potential for hepatotoxicity.[2] Studies in human genital skin

fibroblasts have shown that R1881 is not metabolized in these cells.[3]

Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for

binding to the androgen receptor.
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Materials:

Androgen Receptor (AR) source (e.g., rat prostate cytosol, recombinant human AR)

Radioligand (e.g., [³H]Methyltrienolone (R1881) or [³H]Dihydrotestosterone (DHT))

Test compounds (Dimethyltrienolone, Methyltrienolone)

Assay Buffer (e.g., Tris-HCl buffer with additives)

Wash Buffer

Scintillation fluid

96-well filter plates

Scintillation counter

Procedure:

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and the

radioligand in the assay buffer.

Incubation: In a 96-well plate, incubate the AR preparation with the radioligand and varying

concentrations of the unlabeled test compound. Include wells for total binding (AR +

radioligand) and non-specific binding (AR + radioligand + a high concentration of unlabeled

ligand).

Separation: After incubation to equilibrium, separate the bound from the free radioligand by

vacuum filtration through the filter plates.

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Detection: Add scintillation fluid to each well and measure the radioactivity using a

scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the log concentration of the test
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compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of

the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated

using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase
Reporter Assay)
This cell-based assay measures the ability of a compound to activate the androgen receptor

and induce the transcription of a reporter gene.

Materials:

A mammalian cell line stably or transiently transfected with an AR expression vector and a

reporter plasmid containing an androgen-responsive element (ARE) driving the expression of

a reporter gene (e.g., luciferase).

Cell culture medium and supplements.

Test compounds (Dimethyltrienolone, Methyltrienolone).

Luciferase assay reagent.

Luminometer.

Procedure:

Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere

overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds.

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known AR agonist).

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor

activation and reporter gene expression.

Cell Lysis: Lyse the cells to release the luciferase enzyme.
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Luminometry: Add the luciferase assay reagent to the cell lysate, which contains the

substrate for the luciferase enzyme. Measure the resulting luminescence using a

luminometer.

Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot

the luciferase activity against the log concentration of the test compound to determine the

EC₅₀ (the concentration of the compound that elicits 50% of the maximal response).
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Caption: Androgen Receptor Signaling Pathway.
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Caption: Experimental Workflows for Key Assays.

Conclusion
Both Dimethyltrienolone and Methyltrienolone (R1881) are exceptionally potent synthetic

androgens that serve as invaluable tools in androgen receptor research. Dimethyltrienolone is

distinguished by its extreme potency, likely making it one of the most powerful anabolic-

androgenic steroids ever synthesized. Its high metabolic stability, conferred by the 7α-methyl

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12781556?utm_src=pdf-body-img
https://www.benchchem.com/product/b12781556?utm_src=pdf-body
https://www.benchchem.com/product/b12781556?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12781556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


group, makes it a stable agonist for in vitro and in vivo studies. Methyltrienolone (R1881) is

widely established as a high-affinity radioligand for AR binding assays due to its strong and

relatively specific binding.

The choice between these two compounds will depend on the specific experimental needs. For

studies requiring a maximally potent and metabolically stable AR agonist, Dimethyltrienolone
may be the preferred choice. For standardized receptor binding assays, the well-characterized

Methyltrienolone (R1881) remains a gold standard. Researchers should be mindful of the high

hepatotoxicity associated with both compounds and their potential for off-target binding,

particularly Methyltrienolone's affinity for the progesterone, glucocorticoid, and

mineralocorticoid receptors. Careful experimental design and data interpretation are crucial

when utilizing these powerful research compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12781556#comparative-analysis-of-
dimethyltrienolone-and-methyltrienolone-r1881]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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